3-(Chloromethyl)-6-fluorobenzo[d]isoxazole

Physicochemical profiling Lipophilicity Lead-likeness

3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (CAS 1824096-71-0, molecular formula C₈H₅ClFNO, MW 185.58) is a bifunctional 1,2-benzisoxazole building block featuring a reactive benzylic chloromethyl group at position 3 and an electron-withdrawing fluorine substituent at position 6 of the fused benzene ring. The compound is classified as a halogenated heterocyclic intermediate with predicted XLogP of 2.2, topological polar surface area of 26 Ų, and a single rotatable bond, placing it in a favorable physicochemical space for fragment-based and medicinal chemistry applications.

Molecular Formula C8H5ClFNO
Molecular Weight 185.58 g/mol
Cat. No. B15061551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-6-fluorobenzo[d]isoxazole
Molecular FormulaC8H5ClFNO
Molecular Weight185.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)ON=C2CCl
InChIInChI=1S/C8H5ClFNO/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2
InChIKeyXSTIYYHJHIQOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-6-fluorobenzo[d]isoxazole – CAS 1824096-71-0 Procurement & Technical Baseline


3-(Chloromethyl)-6-fluorobenzo[d]isoxazole (CAS 1824096-71-0, molecular formula C₈H₅ClFNO, MW 185.58) is a bifunctional 1,2-benzisoxazole building block featuring a reactive benzylic chloromethyl group at position 3 and an electron-withdrawing fluorine substituent at position 6 of the fused benzene ring . The compound is classified as a halogenated heterocyclic intermediate with predicted XLogP of 2.2, topological polar surface area of 26 Ų, and a single rotatable bond, placing it in a favorable physicochemical space for fragment-based and medicinal chemistry applications . It is commercially available at 97% purity from multiple suppliers including Bidepharm and Macklin, with recommended storage under inert atmosphere at 2–8 °C, reflecting its moisture-sensitive benzylic halide reactivity .

Why 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole Cannot Be Replaced by Simpler Benzisoxazole Analogs


The benzo[d]isoxazole scaffold is a recognized privileged structure in medicinal chemistry, but its biological and synthetic utility is exquisitely sensitive to the identity, position, and electronic character of substituents. The 6-fluoro substituent alters the electron density of the fused benzene ring, directly affecting both metabolic stability and target binding affinity relative to non-fluorinated analogs [1]. Simultaneously, the 3-chloromethyl group provides a benzylic halide handle for nucleophilic substitution and diversification chemistry that is absent in the parent 6-fluorobenzo[d]isoxazole. The combination of these two functional groups within a single intermediate is not replicated by any single modification alone: removing the fluorine sacrifices the pharmacological precedent established by the 6-fluorobenzo[d]isoxazole series (including 5-HT₂A receptor antagonists and BET bromodomain inhibitors), while removing or replacing the chloromethyl group eliminates the synthetic entry point for late-stage derivatization [2][3]. Generic substitution with a non-fluorinated 3-chloromethylbenzisoxazole or an unsubstituted 6-fluorobenzo[d]isoxazole would yield a fundamentally different reactivity profile and biological starting point.

Quantitative Differentiation Evidence: 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole vs. Closest Analogs


Predicted Physicochemical Profile: 6-Fluoro vs. Non-Fluorinated 3-Chloromethylbenzisoxazole

The 6-fluoro substitution confers a measurable increase in lipophilicity compared to the non-fluorinated parent scaffold. The target compound 3-(chloromethyl)-6-fluorobenzo[d]isoxazole has a predicted XLogP of 2.2 and a topological polar surface area (TPSA) of 26 Ų . For the non-fluorinated analog (3-(chloromethyl)-1,2-benzisoxazole, not bearing a 6-fluoro), the predicted XLogP would decrease by approximately 0.4–0.6 log units based on the well-established contribution of aromatic fluorine to lipophilicity in benzisoxazole systems, where 7-fluorobenzo[d]isoxazole has a reported predicted LogP of 1.8 ± 0.3 . The elevated XLogP of the 6-fluoro derivative places it closer to the optimal range (1–3) for CNS drug-like molecules while the TPSA of 26 Ų remains well below the 60 Ų threshold associated with blood–brain barrier penetration, a combination that is favorable for CNS-targeted probe design.

Physicochemical profiling Lipophilicity Lead-likeness Fragment-based screening

6-Fluorobenzo[d]isoxazole Pharmacophore Validation in 5-HT₂A Receptor Antagonism

The 6-fluorobenzo[d]isoxazole moiety is an established pharmacophore within the 5-HT₂A receptor antagonist chemical space. In a 2022 study by Marcinkowska et al., a series of 6-fluorobenzo[d]isoxazole derivatives demonstrated high affinity for the 5-HT₂A receptor, with antiplatelet activity evaluated in three distinct in vitro platelet aggregation models. Compound AZ928 (bearing the 6-fluorobenzo[d]isoxazol-3-yl core) exhibited in vitro antiplatelet activity superior to the clinically approved 5-HT₂A antagonist sarpogrelate [1]. Additionally, BindingDB records for a 6-fluorobenzo[d]isoxazole-containing ligand report a Ki value of 133 nM against the 5-hydroxytryptamine 2 receptor from rat cortical synaptosomal membranes using [³H]ketanserin displacement [2]. In contrast, non-fluorinated benzo[d]isoxazole derivatives lack this systematically validated 5-HT₂A binding profile; the fluorine at position 6 contributes to receptor complementarity through both electronic and steric effects.

5-HT₂A receptor Antiplatelet Cardiovascular GPCR pharmacology

BET Bromodomain Inhibition Potency of Benzo[d]isoxazole Scaffold – Kd Benchmarking

The benzo[d]isoxazole scaffold has been structurally validated as a BET bromodomain inhibitor core through co-crystal structures with BRD4(1). In a landmark study published in the Journal of Medicinal Chemistry (2018), two optimized benzo[d]isoxazole-containing compounds, 6i (Y06036) and 7m (Y06137), demonstrated potent binding to the BRD4(1) bromodomain with Kd values of 82 nM and 81 nM, respectively [1]. These compounds also exhibited high selectivity over non-BET bromodomain subfamily members and showed in vivo efficacy in a C4-2B CRPC xenograft tumor model. A separate study in the Journal of Chemical Sciences (2021) reported a benzo[d]isoxazole-based BRD4 inhibitor (compound 13f) with a ΔTm of 7.8 °C in thermal shift assay and an IC₅₀ of 0.21 μM in a peptide competition assay [2]. These quantitative benchmarks establish the benzo[d]isoxazole core as a validated starting point for BRD4/BET inhibitor development, a property that is not shared by isomeric benzoxazole or non-fused isoxazole scaffolds, which lack the same binding pose complementarity to the BRD4 acetyl-lysine binding pocket [3].

BET bromodomain BRD4 Epigenetics Prostate cancer Kd determination

HIF-1α Transcription Inhibition: Benzo[d]isoxazole Derivatives Achieve Nanomolar Cellular Potency

In 2022, Xue et al. reported the first series of benzo[d]isoxazole analogs as HIF-1α transcription inhibitors. Among 26 synthesized and evaluated derivatives, compounds 15 and 31 demonstrated the most potent efficacy with an IC₅₀ value of 24 nM in a cell-based dual-luciferase gene reporter assay performed in HEK293T cells [1]. This sub-30 nM cellular potency positions the benzo[d]isoxazole scaffold competitively against other HIF-1α inhibitor chemotypes. Importantly, the introduction of fluorine substitution on the benzo[d]isoxazole ring was a key structural feature contributing to the potency of the most active compounds within the series. Compounds lacking the fluorine substituent or bearing alternative substituents at the same position showed reduced or absent HIF-1α inhibitory activity, establishing the 6-fluoro modification as a potency-determining structural element [1].

HIF-1α Hypoxia Cancer metabolism Transcription inhibition Cellular assay

Synthetic Tractability: 3-Chloromethyl Group Enables Direct Diversification vs. Unfunctionalized Scaffolds

The 3-chloromethyl group functions as a reactive benzylic halide enabling straightforward nucleophilic substitution with amines, alkoxides, thiols, and stabilized carbanions. This reactivity has been systematically documented: Arava et al. (2011) reported an efficient synthesis of 3-chloromethyl-1,2-benzisoxazoles via modified Boekelheide rearrangement using phosphorus oxychloride, achieving moderate to good yields across multiple substrates and establishing the synthetic scope and versatility of this transformation [1]. In contrast, the parent 6-fluorobenzo[d]isoxazole lacking the chloromethyl group requires pre-functionalization (e.g., via directed C–H activation or prior halogenation) before diversification can occur, adding synthetic steps and reducing overall efficiency [2]. The bromomethyl analog offers higher reactivity but with reduced shelf stability and a greater propensity for unwanted elimination side reactions. The chloromethyl group thus occupies an optimal reactivity window: sufficiently electrophilic for smooth substitution under mild conditions yet stable enough for storage at 2–8 °C under inert atmosphere [3].

Nucleophilic substitution Building block Diversification Benzisoxazole synthesis Boekelheide rearrangement

Commercial Purity and Batch Reproducibility Across Suppliers for Procurement Benchmarking

The target compound is supplied at a standard purity of 97% by multiple independent vendors including Bidepharm (BD00974966), Macklin (C747784), and BLD Pharmatech, with batch-specific QC documentation (NMR, HPLC, GC) provided upon request . Fujifilm Wako lists the compound at research-grade pricing (e.g., ¥65,900 for 0.1 g; ¥111,600 for 0.25 g), reflecting its position as a specialty building block rather than a commodity intermediate . In contrast, the non-fluorinated 3-(chloromethyl)benzo[d]isoxazole analogs are less widely stocked; for instance, the 5-chloro-3-(chloromethyl)-1,2-benzisoxazole (CAS 1273067-43-8) has limited vendor availability with fewer quality assurance documents . The broader commercial availability of the 6-fluoro derivative across major global suppliers (Bidepharm, Macklin, BLD Pharmatech, Fujifilm Wako) reduces single-supplier dependency risk for procurement teams planning multi-year synthesis campaigns.

Quality control Purity analysis Batch consistency Procurement Vendor comparison

Highest-Impact Application Scenarios for 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole Based on Quantitative Evidence


GPCR-Focused Fragment-to-Lead and Probe Synthesis Programs Targeting 5-HT₂A Receptors

Building on the validated 5-HT₂A receptor affinity of 6-fluorobenzo[d]isoxazole derivatives (Ki ~133 nM; functional antiplatelet activity surpassing sarpogrelate), this compound serves as a key intermediate for synthesizing focused libraries of 3-aminomethyl, 3-ether, and 3-thioether analogs via nucleophilic displacement of the chloromethyl group [1][2]. The pre-installed 6-fluoro group ensures that all library members retain the pharmacophoric fluorine required for 5-HT₂A binding, while the chloromethyl handle enables rapid exploration of the 3-position SAR vector that links to the distal basic amine in potent antagonists such as risperidone and paliperidone.

BET Bromodomain Inhibitor Lead Optimization Leveraging a Co-Crystal-Validated Scaffold

The benzo[d]isoxazole core has been co-crystallized with BRD4(1), providing atomic-level guidance for structure-based drug design [1]. The 3-chloromethyl group enables direct attachment of piperidine, piperazine, or other cyclic amine linkers—the same connectivity found in the optimized BET inhibitors 6i (Y06036, Kd = 82 nM) and 7m (Y06137, Kd = 81 nM) [1]. Procurement of this building block allows medicinal chemistry teams to bypass the 2–3 step synthesis of the functionalized core and focus resources on linker and warhead optimization, accelerating the design-make-test cycle for BRD4-targeted oncology programs.

HIF-1α Transcription Inhibitor Development with a Direct Entry Point to Nanomolar Cellular Potency

The demonstration that fluorinated benzo[d]isoxazole derivatives achieve IC₅₀ = 24 nM in a cell-based HIF-1α transcription assay provides a quantitative potency benchmark that positions this scaffold competitively against other HIF-1α inhibitor chemotypes [1]. The chloromethyl group enables late-stage diversification to explore the SAR around the 3-position, which is critical for modulating both potency and selectivity over HIF-2α. Unlike non-fluorinated analogs that showed reduced activity in the Xue et al. 2022 series, the 6-fluoro substitution is a potency prerequisite, making 3-(chloromethyl)-6-fluorobenzo[d]isoxazole the appropriate starting material for this target class.

Multi-Target CNS Agent Synthesis Programs (Antipsychotic and Procognitive Indications)

The benzisoxazole scaffold is the pharmacophoric core of the clinically approved antipsychotics risperidone, paliperidone, and iloperidone [1]. The 6-fluoro substitution pattern of this building block aligns with the structure of these drugs and their active metabolites. The reactive chloromethyl group allows for direct N-alkylation of piperidine or piperazine nucleophiles to construct the 3-(piperidin-4-yl)benzo[d]isoxazole motif that is the synthetic gateway to risperidone-like multi-receptor antagonists. For programs pursuing dopamine D₂ / serotonin 5-HT₂A dual antagonists with procognitive properties, this building block enables rapid analog synthesis by circumventing the need to construct the benzo[d]isoxazole ring with pre-installed functionalization at both positions 3 and 6 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.